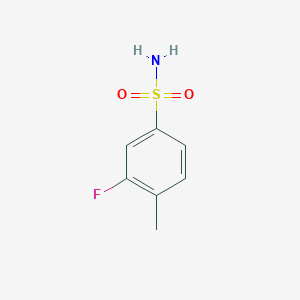

3-Fluoro-4-methylbenzenesulfonamide

Vue d'ensemble

Description

3-Fluoro-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H8FNO2S . It has a molecular weight of 189.21 .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-methylbenzenesulfonamide can be represented by the SMILES stringCc1ccc(cc1F)S(N)(=O)=O . This indicates that the compound consists of a benzene ring with a methyl group (CH3) and a fluorine atom (F) attached, along with a sulfonamide group (S(N)(=O)=O). Physical And Chemical Properties Analysis

3-Fluoro-4-methylbenzenesulfonamide is a solid substance . Its melting point is reported to be between 130-134 °C . More detailed physical and chemical properties may require additional experimental data or resources .Applications De Recherche Scientifique

Corrosion Inhibition and Material Science

3-Fluoro-4-methylbenzenesulfonamide and its derivatives have been explored for their potential in corrosion inhibition, particularly for iron. A study by Kaya et al. (2016) employed quantum chemical calculations and molecular dynamics simulations to investigate the adsorption and corrosion inhibition properties of piperidine derivatives, including compounds related to 3-Fluoro-4-methylbenzenesulfonamide, on iron surfaces. This research is significant for material science, especially in industries where metal corrosion is a concern (Kaya et al., 2016).

Crystallography and Solid-State Chemistry

The compound has been a subject of interest in crystallography and solid-state chemistry. For instance, Pawlak et al. (2021) conducted a structural investigation of AND-1184, a chemical derivative of 3-Fluoro-4-methylbenzenesulfonamide, employing single-crystal X-ray and solid-state NMR techniques. Such studies are crucial for understanding the molecular and crystal structure of compounds, which is essential in fields like drug design and materials engineering (Pawlak et al., 2021).

Biochemistry and Drug Design

In the realm of biochemistry and drug design, derivatives of 3-Fluoro-4-methylbenzenesulfonamide have been explored for their interaction with biological molecules. González-Álvarez et al. (2013) studied mixed-ligand copper(II)-sulfonamide complexes, including derivatives of 3-Fluoro-4-methylbenzenesulfonamide, for their DNA binding, cleavage, genotoxicity, and anticancer activity. This research is vital for developing new therapeutic agents and understanding the molecular mechanisms of drug-DNA interactions (González-Álvarez et al., 2013).

Synthetic Chemistry and Molecular Design

The compound also finds applications in synthetic chemistry and molecular design. Yamamoto et al. (2011) conducted a study on the enantioselective synthesis of 3'-fluorothalidomide using derivatives of 3-Fluoro-4-methylbenzenesulfonamide. This research contributes to the field of chiral chemistry and the synthesis of enantiomerically pure compounds, which is significant in pharmaceutical chemistry (Yamamoto et al., 2011).

Safety and Hazards

3-Fluoro-4-methylbenzenesulfonamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Propriétés

IUPAC Name |

3-fluoro-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEDLYZMLJORCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366430 | |

| Record name | 3-Fluoro-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-methylbenzenesulfonamide | |

CAS RN |

329909-29-7 | |

| Record name | 3-Fluoro-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

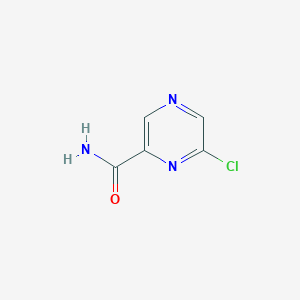

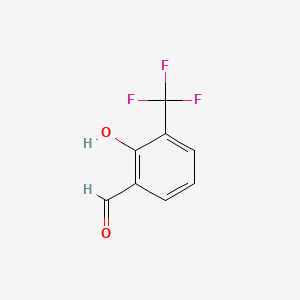

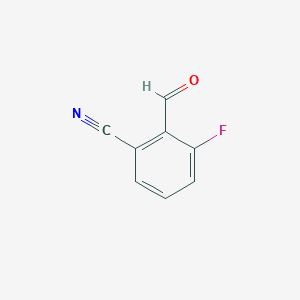

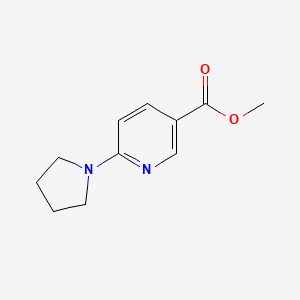

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Methylphenyl)phenyl]acetic acid](/img/structure/B1586019.png)

![4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile](/img/structure/B1586020.png)

![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1586033.png)